Glycine

Catalog No.
S520073
CAS No.
56-40-6
M.F
C2H5NO2
M. Wt
75.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycine

CAS Number

56-40-6

Product Name

Glycine

IUPAC Name

2-aminoacetic acid

Molecular Formula

C2H5NO2

Molecular Weight

75.07 g/mol

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)

InChI Key

DHMQDGOQFOQNFH-UHFFFAOYSA-N

SMILES

C(C(=O)O)N

Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992)
Insoluble in ethanol, ethyl ether, slightly soluble in acetone; very soluble in water
Solubility in 100 ml water @ 25 °C: 25.0 g; @ 50 °C: 39.1 g; @ 75 °C: 54.4 g; @ 100 °C: 67.2 g
100 g of abs alc dissolve about 0.06 g. Sol in 164 parts pyridine. Almost insol in ether.
water solubility = 2.49X10+5 mg/l @ 25 °C
249.0 mg/mL
Soluble in water; Slightly soluble in ether
Slightly soluble (in ethanol)

Synonyms

Acid, Aminoacetic, Aminoacetic Acid, Calcium Salt Glycine, Cobalt Salt Glycine, Copper Salt Glycine, Glycine, Glycine Carbonate (1:1), Monosodium Salt, Glycine Carbonate (2:1), Monolithium Salt, Glycine Carbonate (2:1), Monopotassium Salt, Glycine Carbonate (2:1), Monosodium Salt, Glycine Hydrochloride, Glycine Hydrochloride (2:1), Glycine Phosphate, Glycine Phosphate (1:1), Glycine Sulfate (3:1), Glycine, Calcium Salt, Glycine, Calcium Salt (2:1), Glycine, Cobalt Salt, Glycine, Copper Salt, Glycine, Monoammonium Salt, Glycine, Monopotassium Salt, Glycine, Monosodium Salt, Glycine, Sodium Hydrogen Carbonate, Hydrochloride, Glycine, Monoammonium Salt Glycine, Monopotassium Salt Glycine, Monosodium Salt Glycine, Phosphate, Glycine, Salt Glycine, Monoammonium, Salt Glycine, Monopotassium, Salt Glycine, Monosodium

Canonical SMILES

C(C(=O)O)N

Description

The exact mass of the compound Glycine is 75.032 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 64° f (ntp, 1992)249000 mg/l (at 25 °c)3.32 m249 mg/ml at 25 °cinsoluble in ethanol, ethyl ether, slightly soluble in acetone; very soluble in watersolubility in 100 ml water @ 25 °c: 25.0 g; @ 50 °c: 39.1 g; @ 75 °c: 54.4 g; @ 100 °c: 67.2 g100 g of abs alc dissolve about 0.06 g. sol in 164 parts pyridine. almost insol in ether.water solubility = 2.49x10+5 mg/l @ 25 °c249.0 mg/mlsoluble in water; slightly soluble in etherslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760120. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids. It belongs to the ontological category of serine family amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Protein Synthesis

As a building block of proteins, glycine plays a vital role in protein synthesis. It is one of the twenty essential amino acids required for humans to synthesize proteins involved in various cellular functions and structures . Researchers use glycine in cell culture experiments to study protein production and function .

Buffering Agent

Glycine's zwitterionic nature (having both positive and negative charges) allows it to act as an effective buffer. Buffers maintain a stable pH environment in solutions, which is crucial for many biological experiments. Researchers utilize glycine buffers in various applications, including enzyme assays, protein purification, and cell culture media .

Neuromodulator and Neurotransmitter Precursor

Glycine functions in the nervous system as both a neuromodulator and a precursor molecule. Neuromodulators influence the activity of other neurons without directly triggering action potentials. Studies indicate glycine acts as an inhibitory neuromodulator in the brainstem and spinal cord . Furthermore, glycine serves as a precursor for the synthesis of the inhibitory neurotransmitter, serotonin . Research on glycine's role in the nervous system helps us understand brain function and potential therapeutic targets for neurological disorders.

Applications in Biomedicine

Glycine's versatile properties contribute to its use in various biomedical research areas. Scientists investigate the potential therapeutic effects of glycine in conditions like schizophrenia and sleep disorders . Additionally, research explores the role of glycine in wound healing and tissue regeneration .

Glycine, with the chemical formula C₂H₅NO₂, is characterized by its simple structure, consisting of two carbon atoms, five hydrogen atoms, one nitrogen atom, and two oxygen atoms. It is the only amino acid that is not optically active due to its symmetrical structure, which lacks a chiral center. Glycine was first isolated from gelatin in 1820 and is known for its sweet taste. It is highly soluble in water and acts as a polar molecule, making it essential for various metabolic activities in living organisms .

Biological Role:

Glycine functions in several biological systems:

  • Protein synthesis: As an amino acid, glycine is incorporated into protein structures during protein synthesis [].
  • Neurotransmission: Glycine acts as an inhibitory neurotransmitter in the central nervous system, regulating neuronal activity.
  • Biomolecule synthesis: Glycine serves as a precursor for the synthesis of essential biomolecules like glutathione (involved in detoxification) and creatine (important for energy metabolism) [].

Data Availability:

  • Toxicity data for glycine is limited, but some studies suggest a low level of toxicity.

  • Zwitterion Formation: At physiological pH (around 7.4), glycine exists predominantly as a zwitterion, where it has both a positive and negative charge, allowing it to act as both an acid and a base .
  • Dimerization: Glycine can undergo dimerization to form diketopiperazine under specific conditions, such as elevated pH and temperature .
  • Reaction with Carbon Dioxide: Glycine reacts with carbon dioxide in aqueous media, forming carbamate derivatives, which can be relevant for carbon capture technologies .

Glycine plays several vital roles in biological systems:

  • Neurotransmitter: It functions as an inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem .
  • Protein Synthesis: As one of the twenty standard amino acids, glycine is integral to protein synthesis and is involved in the formation of peptides .
  • Metabolic Pathways: Glycine is involved in several metabolic pathways, including the synthesis of creatine, porphyrins, and glutathione .

Glycine can be synthesized through various methods:

  • Chemical Synthesis: One common laboratory method involves the reaction of formaldehyde with ammonia .
  • Biological Synthesis: In mammals, glycine can be synthesized from serine or threonine through transamination reactions. It can also be derived from dietary sources or synthesized endogenously .
  • Astrobiological Formation: Research indicates that glycine may form through interstellar processes involving reactions between carbon monoxide and ammonia under specific conditions found in space .

Glycine has diverse applications across various fields:

  • Pharmaceuticals: It is used as an ingredient in medications for its anti-inflammatory properties and as a buffering agent.
  • Food Industry: Glycine is utilized as a flavor enhancer and sweetener due to its sweet taste.
  • Biotechnology: It serves as a building block for peptides and proteins in biotechnological applications .

Glycine's interactions with other compounds have been extensively studied:

  • Peptide Formation: Glycine readily participates in peptide bond formation with other amino acids, making it crucial for protein synthesis.
  • Neurotransmitter Interactions: Its role as an inhibitory neurotransmitter allows it to interact with various receptors in the nervous system, influencing neuronal excitability and synaptic transmission .

Similar Compounds: Comparison with Other Amino Acids

Glycine shares similarities with other amino acids but also exhibits unique characteristics. Here are some comparable compounds:

Amino AcidStructure CharacteristicsUnique Features
AlanineNon-polarMethyl side chain; contributes to hydrophobic interactions
SerinePolarContains a hydroxyl group; involved in phosphorylation reactions
ThreoninePolarContains both hydroxyl and methyl groups; participates in enzyme catalysis
ProlineCyclicUnique cyclic structure; contributes to protein folding

Glycine's uniqueness lies in its simplicity and lack of optical activity, making it distinct among amino acids. Its small size allows it to fit into tight spaces within protein structures, influencing protein conformation and function.

Serine Hydroxymethyltransferase-Catalyzed Production

The serine hydroxymethyltransferase-catalyzed pathway represents the predominant route for endogenous glycine biosynthesis in mammalian systems [1] [2] [3]. This enzymatic system operates through two distinct isoforms: the mitochondrial serine hydroxymethyltransferase 1 (SHMT1) and the cytosolic serine hydroxymethyltransferase 2 (SHMT2), each encoded by separate nuclear genes [4] [5]. The fundamental reaction catalyzed by these enzymes involves the reversible conversion of L-serine plus tetrahydrofolate to glycine plus 5,10-methylenetetrahydrofolate plus water [3] [6].

The mitochondrial and cytosolic isoforms demonstrate distinct functional characteristics under varying physiological conditions. When yeast organisms utilize L-serine as the primary one-carbon source, the cytoplasmic isoform serves as the principal provider of glycine and one-carbon groups for purine synthesis [4] [5]. Conversely, when glycine serves as the carbon source, the mitochondrial serine hydroxymethyltransferase becomes the predominant isozyme catalyzing serine synthesis from glycine and one-carbon units [4] [5]. This bidirectional functionality enables the enzymatic system to respond dynamically to cellular metabolic demands.

Research findings indicate that when both serine and glycine are present simultaneously, the mitochondrial serine hydroxymethyltransferase contributes significantly to one-carbon unit provision but not glycine production for purine synthesis [4] [5]. The enzymatic mechanism requires pyridoxal phosphate as an essential cofactor and utilizes tetrahydrofolate as the one-carbon acceptor molecule [3] [7]. This pathway accounts for approximately 60-70% of total endogenous glycine production in mammals [2].

PathwayPrimary SubstrateKey EnzymeCellular LocationCofactor RequirementsRelative Contribution (%)
Serine HydroxymethyltransferaseL-SerineSHMT1/SHMT2Mitochondria/CytosolTetrahydrofolate, PLP60-70
Threonine DehydrogenaseL-ThreonineThreonine DehydrogenaseMitochondriaNAD+, CoA5-10
Choline OxidationCholineCholine OxidaseMitochondria/PeroxisomesFAD10-15
Glyoxylate TransaminationGlyoxylateAlanine-Glyoxylate TransaminasePeroxisomesPyridoxal Phosphate15-20

Threonine and Choline-Derived Metabolic Routes

The threonine-derived pathway for glycine biosynthesis operates through the sequential action of threonine dehydrogenase and aminoacetone synthetase enzymes [8] [9]. This metabolic route involves the conversion of L-threonine, nicotinamide adenine dinucleotide, and coenzyme A to glycine, reduced nicotinamide adenine dinucleotide, and acetyl-coenzyme A [9]. The overall reaction demonstrates ordered kinetics with nicotinamide adenine dinucleotide serving as the initial substrate followed by threonine, with products released in the sequence: carbon dioxide, aminoacetone, and reduced nicotinamide adenine dinucleotide [9].

Physical interaction between threonine dehydrogenase and aminoacetone synthetase has been demonstrated through gel permeation chromatography and fluorescence polarization measurements [9]. The formation of a soluble active complex exhibits an apparent dissociation constant of 5-10 nanomolar and an apparent stoichiometry of two aminoacetone synthetase dimers per one threonine dehydrogenase tetramer [9]. When these enzymes are physically separated, the reaction results in aminoacetone and carbon dioxide formation rather than glycine production [9].

Experimental evidence from rat liver mitochondrial preparations indicates that intact mitochondria form glycine and aminoacetone in approximately equal amounts from 20 millimolar L-threonine in the absence of added cofactors [8]. The addition of exogenous nicotinamide adenine dinucleotide decreases while coenzyme A increases the ratio of glycine to aminoacetone formed [8]. The ratio of glycine to aminoacetone production demonstrates marked sensitivity to L-threonine concentrations, with glycine being the major product at low L-threonine concentrations [8].

The choline-derived metabolic route for glycine biosynthesis occurs through oxidative degradation pathways [2]. Choline oxidase catalyzes the four-electron oxidation of choline to glycine betaine, with betaine aldehyde serving as an intermediate compound [10]. Primary deuterium kinetic isotope effects studies reveal a deuterium kinetic isotope effect value of approximately 10.6 with 1,2-tetradeutero-choline at saturating oxygen concentrations, indicating that carbon-hydrogen bond cleavage represents a rate-limiting step [10]. The anaerobic reduction of flavin by choline exhibits a deuterium kinetic isotope effect value of approximately 8.9 at pH 10, confirming the significance of this mechanistic step [10].

Catabolic Degradation Networks

Mitochondrial Glycine Cleavage System Architecture

The mitochondrial glycine cleavage system represents a sophisticated multi-enzyme complex responsible for the reversible catabolism of glycine [11] [12] [13]. This system, also designated as the glycine decarboxylase complex, comprises four distinct protein components that function in a coordinated manner without forming a stable complex structure [11] [13]. The system components include the P-protein (glycine decarboxylase, GLDC), T-protein (aminomethyltransferase, AMT), H-protein (lipoyl carrier protein, GCSH), and L-protein (dihydrolipoyl dehydrogenase, DLD) [11] [13].

The P-protein functions as glycine dehydrogenase (decarboxylating) with enzyme classification EC 1.4.4.2, requiring pyridoxal phosphate as an essential cofactor [11] [13]. This homodimeric enzyme with a molecular weight of 104 kilodaltons catalyzes glycine decarboxylation and attaches the intermediate methylamine moiety to the lipoamide cofactor of the H-protein [13]. The T-protein operates as aminomethyltransferase (EC 2.1.2.10), functioning as a monomeric enzyme with a molecular weight of 45 kilodaltons that utilizes tetrahydrofolate for aminomethyl transfer reactions [11] [13].

The H-protein serves as the pivotal component containing a prosthetic lipoyl group that interacts successively with the three other components during enzymatic reactions [13] [14]. This 14-kilodalton monomeric protein undergoes cycles of reductive methylamination, methylamine transfer, and electron transfer [14]. Structural studies demonstrate that the lipoamide arm exhibits free movement in solution when oxidized but becomes pivoted and tightly bound within a protein surface cleft when methylamine-loaded [14]. The L-protein functions as dihydrolipoyl dehydrogenase (EC 1.8.1.4), operating as a homodimeric enzyme with a molecular weight of 54 kilodaltons that requires nicotinamide adenine dinucleotide and flavin adenine dinucleotide as cofactors [11] [13].

ComponentEnzyme ClassificationFunctionCofactorMolecular Weight (kDa)Subunit Structure
P-protein (GLDC)EC 1.4.4.2Glycine decarboxylationPyridoxal Phosphate104Homodimer
T-protein (AMT)EC 2.1.2.10Aminomethyl transferTetrahydrofolate45Monomer
H-protein (GCSH)Lipoyl carrierLipoyl shuttle proteinLipoic acid14Monomer
L-protein (DLD)EC 1.8.1.4Dihydrolipoyl dehydrogenaseNAD+, FAD54Homodimer

The overall reaction catalyzed by the glycine cleavage system follows the stoichiometry: Glycine + Tetrahydrofolate + Nicotinamide adenine dinucleotide ↔ 5,10-methylenetetrahydrofolate + Carbon dioxide + Ammonia + Reduced nicotinamide adenine dinucleotide + Hydrogen ion [11] [15]. This reversible reaction enables the system to function in glycine catabolism under high glycine concentrations or in glycine synthesis when operating in reverse direction [11] [15].

Oxalate Synthesis via Glyoxylate Pathway

The oxalate synthesis pathway represents a critical catabolic route wherein glycine undergoes conversion to glyoxylate followed by subsequent oxidation to oxalate [16] [17] [18]. This metabolic cascade involves multiple enzymatic steps with D-amino acid oxidase catalyzing the initial conversion of glycine to glyoxylate [15] [19]. The glyoxylate intermediate subsequently undergoes oxidation by hepatic lactate dehydrogenase to produce oxalate in a nicotinamide adenine dinucleotide-dependent reaction [15] [17].

Research investigations utilizing rat and human liver preparations demonstrate that oxalate formation from glycolate occurs predominantly via the glyoxylate intermediate [18]. The sequential actions of glycolate oxidase and either xanthine oxidase or lactate dehydrogenase account almost entirely for the observed oxalate formation from glycolate in crude enzyme preparations [18]. Among the three enzymes capable of catalyzing glyoxylate oxidation to oxalate, glycolate oxidase and xanthine oxidase exhibit significantly lower activities toward glyoxylate compared to their respective primary substrates [18].

The lactate dehydrogenase-catalyzed conversion of glyoxylate to oxalate demonstrates superior characteristics compared to glycolate oxidase-mediated conversion [17] [18]. Lactate dehydrogenase exhibits only marginal sensitivity to physiological lactate concentrations and remains unaffected by physiological glycolate concentrations, suggesting its predominant role in vivo oxalate synthesis [17]. Conversely, the glycolate oxidase-catalyzed conversion experiences strong inhibition by physiological concentrations of both glycolate and lactate [17].

Regulatory mechanisms governing oxalate synthesis demonstrate complex interactions with amino acid metabolism. Alanine inhibits oxalate synthesis by converting the majority of glyoxylate to glycine through transamination reactions [17]. However, under high alanine concentrations, inhibition remains incomplete and peroxisomes retain the capacity to convert sufficient glycolate to oxalate to account for daily endogenous oxalate production [17]. Reduced nicotinamide adenine dinucleotide functions as a potent inhibitor of lactate dehydrogenase-mediated oxalate production by increasing glycolate formation from glyoxylate [17].

Degradation PathwayPrimary ProductsTissue DistributionRegulationClinical Significance
Glycine Cleavage SystemCO2, NH3, 5,10-methyleneTHFLiver, Brain, KidneyGlycine concentrationNon-ketotic hyperglycinemia
Serine Conversion RouteSerine → PyruvateLiver, MuscleSerine availabilityMetabolic flexibility
D-Amino Acid OxidaseGlyoxylate → OxalateLiver, KidneyOxidative stressHyperoxaluria
Direct Transaminationα-Ketoglutarate, GlutamateLiver, MuscleAmino acid balanceNitrogen balance

Allosteric Modulation and Cofactor Requirements

Pyridoxal Phosphate Dependency in Transamination

Pyridoxal phosphate serves as an indispensable cofactor for numerous enzymes involved in glycine metabolism, particularly those catalyzing transamination reactions [20] [7] [21]. The coenzyme functions as an electron sink, stabilizing negative formal charges that develop on key reaction intermediates during amino acid transformations [7]. The catalytic mechanism initiates with the formation of an internal aldimine linkage between the aldehyde carbon of pyridoxal phosphate and the amino group of a lysine residue within the enzyme active site [7].

The subsequent transimination process involves displacement of the enzymatic lysine amino group by the amino acid substrate, forming an external aldimine complex where the coenzyme becomes covalently linked to the substrate [7]. This external aldimine formation represents the first step in virtually all pyridoxal phosphate-dependent reactions and enables the cofactor to facilitate various transformations including decarboxylation, racemization, and transamination [7].

Kinetic studies examining transamination rates of fifteen amino acids in the presence of zinc and pyridoxal phosphate reveal distinct patterns influenced by amino acid side-chain properties [21]. The observed reactivity order follows: alanine > methionine > phenylalanine > α-amino-n-butyric acid > glycine > serine > isoleucine > threonine > valine [21]. This sequence indicates that electron donation by side chains to the α-carbon atom enhances reaction rates, while bulky side chains decrease rates through steric hindrance effects [21].

The pyridoxal phosphate-glycine interaction demonstrates particular significance in carbon acidity enhancement. Studies evaluating the effect of pyridoxal phosphate on glycine carbon acidity show that formation of the glycine-iminium ion results in a seven-unit decrease in carbon acid pKa from 29 to 22 [22]. This substantial effect represents the combined influence of iminium ion formation and the structural properties of the pyridoxal phosphate cofactor [22].

Tetrahydrofolate-Mediated One-Carbon Transfer

Tetrahydrofolate functions as the primary cofactor mediating one-carbon transfer reactions essential for glycine metabolism [23] [24] [25]. This water-soluble vitamin derivative participates in single-carbon transfer reactions by accepting methyl groups, typically from serine, with the resulting N5,N10-methylenetetrahydrofolate serving as the central compound in one-carbon metabolism [25] [26]. The tetrahydrofolate cofactor exists in multiple oxidation states including N10-formyltetrahydrofolate (most oxidized), N5,N10-methenyltetrahydrofolate, N5,N10-methylenetetrahydrofolate, and N5-methyltetrahydrofolate (most reduced) [25].

The one-carbon pool supplied by tetrahydrofolate derivatives supports multiple physiological processes including biosynthesis of purines and thymidine, amino acid interconversions, and methylation reactions [24] [27]. Serine and glycine represent the major contributors to the one-carbon pool, with serine hydroxymethyltransferase catalyzing the transfer of a one-carbon unit from serine to tetrahydrofolate, producing glycine and 5,10-methylenetetrahydrofolate [23] [28].

Studies examining tetrahydrofolate polyglutamate effects on enzymatic parameters demonstrate that glutamate chain length significantly influences cofactor affinity and enzymatic activity [29]. Plant folate-dependent enzymes, including serine hydroxymethyltransferase and glycine decarboxylase, exhibit enhanced affinity for polyglutamate forms compared to monoglutamate derivatives [29]. The affinity constant decreases with increasing glutamate chain length, indicating that physiological polyglutamate forms provide superior cofactor function [29].

The tetrahydrofolate-mediated one-carbon transfer system demonstrates compartmentalization between mitochondrial and cytosolic environments [24] [27]. Since one-carbon-loaded folates do not readily transfer across intracellular membranes, 5,10-methylenetetrahydrofolate must be generated independently in both mitochondria and cytosol [24]. The mitochondrial system involves serine hydroxymethyltransferase 2, which transfers one-carbon units from serine to tetrahydrofolate, producing glycine and 5,10-methylenetetrahydrofolate [23].

Cofactor/ModulatorTarget EnzymesMechanismKm Value (μM)Physiological Role
Pyridoxal PhosphateSHMT, TransaminasesSchiff base formation5-50Amino acid metabolism
TetrahydrofolateSHMT, GCS T-proteinOne-carbon carrier10-100One-carbon transfer
NAD+/NADHThreonine dehydrogenase, L-proteinElectron acceptor/donor100-500Energy metabolism
5-MethyltetrahydrofolateGNMT (inhibitory)Allosteric inhibition1-10Methyl group regulation
Glycine (allosteric)GcvA repressorTranscriptional regulation500-2000Metabolic homeostasis
Serine (allosteric)SHMT (feedback)Product inhibition200-800Pathway coordination

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Glycine appears as white crystals. (NTP, 1992)
Water or Solvent Wet Solid; Liquid; Dry Powder
White solid; [CAMEO] White crystals; [Sigma-Aldrich MSDS]
Solid
White crystalline powder; odourless

Color/Form

White crystals
MONOCLINIC OR TRIGONAL PRISMS FROM DILUTE ALCOHOL
Monoclinic prisms from alc

XLogP3

-3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

75.032028402 g/mol

Monoisotopic Mass

75.032028402 g/mol

Heavy Atom Count

5

Taste

Sweet

Density

1.1607 (NTP, 1992) - Denser than water; will sink
1.161 g/cu cm @ 20 °C

LogP

-3.21
-3.21 (LogP)
-3.21
log Kow = -3.21

Odor

Odorless

Decomposition

STARTS TO DECOMP AT 233 °C

Appearance

Solid powder

Melting Point

451 °F (NTP, 1992)
290 °C decomposes
MP: 189 °C /(C2H5NO2)2.HCL/
262.2 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TE7660XO1C

Related CAS

15743-44-9 (mono-potassium salt)
17829-66-2 (cobalt salt)
29728-27-6 (monoammonium salt)
32817-15-5 (copper salt)
33242-26-1 (calcium salt)
35947-07-0 (calcium salt (2:1))
513-29-1 (sulfate (3:1))
6000-43-7 (hydrochloride)
6000-44-8 (mono-hydrochloride salt)
63183-41-5 (hydrochloride hydrogen carbonate)
71295-98-2 (phosphate (1:1))
7490-95-1 (hydrochloride (2:1)
7490-95-1 (hydrochloride (2:1))

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 576 of 597 companies (only ~ 3.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Supplemental glycine may have antispastic activity. Very early findings suggest it may also have antipsychotic activity as well as antioxidant and anti-inflammatory activities.

Livertox Summary

Betaine is a modified amino acid consisting of glycine with three methyl groups that serves as a methyl donor in several metabolic pathways and is used to treat the rare genetic causes of homocystinuria. Betaine has had only limited clinical use, but has not been linked to instances of serum enzyme elevations during therapy or to clinically apparent liver injury.

Drug Classes

Genetic Disorder Agents

Therapeutic Uses

AMINOACETIC ACID HAS BEEN OCCASIONALLY USED IN THERAPY OF MYASTHENIA GRAVIS BUT MOST INVESTIGATORS DOUBT THAT THE CMPD HAS ANY VALUE IN THIS DISORDER. ... /IT/ IS ALSO USED IN...ANTACID PREPN, SOMETIMES AS A COMPLEX SALT. HOWEVER.../IT HAS/ LIMITED BUFFERING CAPACITY...
AMINOACETIC ACID IS USED IN...1.1% SOLN AS AN IRRIGATING FLUID IN TRANSURETHRAL RESECTION OF THE PROSTATE. ALTHOUGH A 2.1% SOLN...IS ISOTONIC, IT HAS BEEN FOUND THAT A 1.1% SOLN IS NONHEMOLYTIC.
USUALLY FROM 10-15 L OF AMINOACETIC ACID SOLN ARE REQUIRED FOR IRRIGATION DURING TRANSURETHRAL RESECTION OF PROSTATE.
MEDICATION (VET): IV USE IN DOGS INCREASES THEIR TOLERANCE AGAINST CERTAIN TOXIC PARENTERAL AMINO ACID MIXT.
For more Therapeutic Uses (Complete) data for GLYCINE (8 total), please visit the HSDB record page.

Pharmacology

Helps trigger the release of oxygen to the energy requiring cell-making process; Important in the manufacturing of hormones responsible for a strong immune system.
Glycine is a non-essential, non-polar, non-optical, glucogenic amino acid. Glycine, an inhibitory neurotransmitter in the CNS, triggers chloride ion influx via ionotropic receptors, thereby creating an inhibitory post-synaptic potential. In contrast, this agent also acts as a co-agonist, along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors. Glycine is an important component and precursor for many macromolecules in the cells.

MeSH Pharmacological Classification

Glycine Agents

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05C - Irrigating solutions
B05CX - Other irrigating solutions
B05CX03 - Glycine

Mechanism of Action

In the CNS, there exist strychnine-sensitive glycine binding sites as well as strychnine-insensitive glycine binding sites. The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex. The strychnine-sensitive glycine receptor complex is comprised of a chloride channel and is a member of the ligand-gated ion channel superfamily. The putative antispastic activity of supplemental glycine could be mediated by glycine's binding to strychnine-sensitive binding sites in the spinal cord. This would result in increased chloride conductance and consequent enhancement of inhibitory neurotransmission. The ability of glycine to potentiate NMDA receptor-mediated neurotransmission raised the possibility of its use in the management of neuroleptic-resistant negative symptoms in schizophrenia. Animal studies indicate that supplemental glycine protects against endotoxin-induced lethality, hypoxia-reperfusion injury after liver transplantation, and D-galactosamine-mediated liver injury. Neutrophils are thought to participate in these pathologic processes via invasion of tissue and releasing such reactive oxygen species as superoxide. In vitro studies have shown that neutrophils contain a glycine-gated chloride channel that can attenuate increases in intracellular calcium and diminsh neutrophil oxidant production. This research is ealy-stage, but suggests that supplementary glycine may turn out to be useful in processes where neutrophil infiltration contributes to toxicity, such as ARDS.
HYPERPOLARIZATION OF MOTONEURONS PRODUCED BY IONTOPHORETIC APPLICATION OF GLYCINE IS RELATIVELY TRANSIENT BUT APPROACHES THE EQUILIBRIUM POTENTIAL FOR THE INDIRECTLY ACTIVATED INHIBITORY POSTSYNAPTIC POTENTIAL...TESTS WITH GABA... INDICATE SIMILAR ELECTROPHYSIOLOGICAL EFFECTS & SIMILAR INCR IN CL- CONDUCTANCE.
MAJOR EVIDENCE THAT FAVORS GLYCINE AS MEDIATOR OF INTRASPINAL POSTSYNAPTIC INHIBITION IS THE SELECTIVE ANTAGONISM OF ITS EFFECTS BY STRYCHNINE. ... GLYCINE ALSO APPEARS TO BE MOST LIKELY TRANSMITTER FOR INHIBITORY INTERNEURONS IN RETICULAR FORMATION BUT NOT IN CUNEATE NUCLEUS.

Vapor Pressure

0.00000013 [mmHg]

Other CAS

56-40-6
18875-39-3

Absorption Distribution and Excretion

Absorbed from the small intestine via an active transport mechanism.

Metabolism Metabolites

Hepatic

Wikipedia

Glycine
Purine

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Skin conditioning; Antistatic; Buffering; Hair conditioning

Methods of Manufacturing

ISOLATION FROM SILK FIBROIN, GELATIN, AND SUGAR CANE; REACTION OF CHLOROACETIC ACID AND AMMONIA
ISOLATION FROM HYDROLYSIS PRODUCTS OF GELATIN: KINGSTON, SCHRYVER, BIOCHEM J, 18, 1071 (1924); BY HYDROLYSIS OF CATTLE LIGAMENTS: US PATENT 2,098,923 (1938 TO ARMOUR & CO).
ISOLATION FROM SILK FIBROIN: MOORE, STEIN, J BIOL CHEM, 150, 113 (1943).
FROM HYDROBROMIC ACID PLUS METHYLENEAMINOACETONITRILE: CLARKE, TAYLOR, ORG SYNTH, 4, 31 (1925); FROM CHLOROACETIC ACID PLUS AMMONIA: ORTEN, HILL, ORG SYNTH, COLL VOL I, 2ND EDITION, 300 (1941)...
For more Methods of Manufacturing (Complete) data for GLYCINE (10 total), please visit the HSDB record page.

General Manufacturing Information

Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Agriculture, Forestry, Fishing and Hunting
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Miscellaneous Manufacturing
Computer and Electronic Product Manufacturing
Glycine: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
ALTHOUGH CONSIDERED NON-ESSENTIAL IN RATS, EVIDENCE CLEARLY INDICATES IT IS REQUIRED ESP BY YOUNG BIRDS & POULTRY (1-2% OF RATION).
PRODUCT OF OXIDATIVE DEAMINATION OR TRANSAMINATION OF GLYCINE IS GLYOXYLIC ACID. PRODUCT OF DECARBOXYLATION IS 5,10-METHYLENE TETRAHYDROFOLATE + AMMONIA + 2 HYDROGENS. /FROM TABLE/
AROMATIC CARBOXYLIC ACIDS ARE DETOXICATED IN ANIMALS BY COMBINATION WITH AMINO ACIDS TO FORM PEPTIDE CONJUGATES. PRINCIPAL AMINO ACID USED IN THIS CONJUGATION IS GLYCINE...
REPORTED USES IN FOODS: NON-ALCOHOLIC BEVERAGES 150.0 PPM; CANDY 150.0 PPM; BAKED GOODS 150.0 PPM; CONDIMENTS, PICKLES 150.0 PPM; MEAT, MEAT SAUCES, SOUPS 150.0 PPM; PRESERVES & SPREADS 150.0 PPM. /FROM TABLE/
For more General Manufacturing Information (Complete) data for GLYCINE (9 total), please visit the HSDB record page.

Analytic Laboratory Methods

AMINO ACID ANALYZER: GLC. /PRC/

Storage Conditions

Glycine irrigation should be stored at a temperature of 40 degrees C or less; freezing should be avoided. Glycine irrigation should not be heated to temperatures > 66 degrees C.

Dates

Modify: 2023-08-15
1: Konno M, Asai A, Kawamoto K, Nishida N, Satoh T, Doki Y, Mori M, Ishii H. The one-carbon metabolism pathway highlights therapeutic targets for gastrointestinal cancer (Review). Int J Oncol. 2017 Feb 20. doi: 10.3892/ijo.2017.3885. [Epub ahead of print] PubMed PMID: 28259896.
2: Jorge Mendoza C, Tatiana Garrido R, Cristian Quilodrán R, Matías Segovia C, José Parada A. Evaluation of the bioaccessible gastric and intestinal fractions of heavy metals in contaminated soils by means of a simple bioaccessibility extraction test. Chemosphere. 2017 Feb 16;176:81-88. doi: 10.1016/j.chemosphere.2017.02.066. [Epub ahead of print] PubMed PMID: 28259082.
3: Tordiffe AS, van Reenen M, Reyers F, Mienie LJ. Gas chromatography-mass spectrometry profiles of urinary organic acids in healthy captive cheetahs (Acinonyx jubatus). J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Feb 16;1049-1050:8-15. doi: 10.1016/j.jchromb.2017.02.018. [Epub ahead of print] PubMed PMID: 28259021.
4: Noshadi S, Sadeghi R. Evaluation of the Capability of Ionic Liquid-Amino Acid Aqueous Systems for the Formation of Aqueous Biphasic Systems and Their Applications in Extraction. J Phys Chem B. 2017 Mar 3. doi: 10.1021/acs.jpcb.6b12668. [Epub ahead of print] PubMed PMID: 28257216.
5: Lancelot A, Gonzalez-Pastor R, Concellon A, Sierra T, Martin-Duque P, Serrano JL. DNA transfection to mesenchymal stem cells using a novel type of pseudodendrimer based on bis-MPA. Bioconjug Chem. 2017 Mar 3. doi: 10.1021/acs.bioconjchem.7b00037. [Epub ahead of print] PubMed PMID: 28256825.
6: Teichmann L, Chen C, Hoffmann T, Smits SH, Schmitt L, Bremer E. From substrate specificity to promiscuity: hybrid ABC transporters for osmoprotectants. Mol Microbiol. 2017 Mar 3. doi: 10.1111/mmi.13660. [Epub ahead of print] PubMed PMID: 28256787.
7: Ghosh M, Wang LC, Ramesh R, Morgan LK, Kenney LJ, Anand GS. Lipid-Mediated Regulation of Embedded Receptor Kinases via Parallel Allosteric Relays. Biophys J. 2017 Feb 28;112(4):643-654. doi: 10.1016/j.bpj.2016.12.027. PubMed PMID: 28256224.
8: Ghahari S, Alinezhad H, Nematzadeh GA, Tajbakhsh M, Baharfar R. Chemical Composition, Antioxidant and Biological Activities of the Essential Oil and Extract of the Seeds of Glycine max (Soybean) from North Iran. Curr Microbiol. 2017 Mar 2. doi: 10.1007/s00284-016-1188-4. [Epub ahead of print] PubMed PMID: 28255785.
9: Akbar S, Tahir M, Wang MB, Liu Q. Expression Analysis of Hairpin RNA Carrying Sugarcane mosaic virus (SCMV) Derived Sequences and Transgenic Resistance Development in a Model Rice Plant. Biomed Res Int. 2017;2017:1646140. doi: 10.1155/2017/1646140. PubMed PMID: 28255554; PubMed Central PMCID: PMC5309402.
10: Mardinoglu A, Bjornson E, Zhang C, Klevstig M, Söderlund S, Ståhlman M, Adiels M, Hakkarainen A, Lundbom N, Kilicarslan M, Hallström BM, Lundbom J, Vergès B, Barrett PH, Watts GF, Serlie MJ, Nielsen J, Uhlén M, Smith U, Marschall HU, Taskinen MR, Boren J. Personal model-assisted identification of NAD(+) and glutathione metabolism as intervention target in NAFLD. Mol Syst Biol. 2017 Mar 2;13(3):916. doi: 10.15252/msb.20167422. PubMed PMID: 28254760.
11: da Conceição EP, Madden CJ, Morrison SF. Glycinergic inhibition of BAT sympathetic premotor neurons in rostral raphe pallidus. Am J Physiol Regul Integr Comp Physiol. 2017 Mar 2:ajpregu.00551.2016. doi: 10.1152/ajpregu.00551.2016. [Epub ahead of print] PubMed PMID: 28254751.
12: Ma Q, Cao X, Xie Y, Xiao H, Tan X, Wu L. Effects of glucose on the uptake and metabolism of glycine in pakchoi (Brassica chinensis L.) exposed to various nitrogen sources. BMC Plant Biol. 2017 Mar 2;17(1):58. doi: 10.1186/s12870-017-1006-6. PubMed PMID: 28253854.
13: Friedrich N, Pietzner M, Cannet C, Thuesen BH, Hansen T, Wallaschofski H, Grarup N, Skaaby T, Budde K, Pedersen O, Nauck M, Linneberg A. Urinary metabolomics reveals glycemic and coffee associated signatures of thyroid function in two population-based cohorts. PLoS One. 2017 Mar 2;12(3):e0173078. doi: 10.1371/journal.pone.0173078. PubMed PMID: 28253303.
14: Cao C, Wang WX. Chronic effects of copper in oysters Crassostrea hongkongensis under different exposure regimes by NMR-based metabolomics. Environ Toxicol Chem. 2017 Mar 2. doi: 10.1002/etc.3780. [Epub ahead of print] PubMed PMID: 28252223.
15: Iturmendi A, Monkowius U, Teasdale I. Oxidation Responsive Polymers with a Triggered Degradation via Arylboronate Self-Immolative Motifs on a Polyphosphazene Backbone. ACS Macro Lett. 2017 Feb 21;6(2):150-154. doi: 10.1021/acsmacrolett.7b00015. PubMed PMID: 28251035; PubMed Central PMCID: PMC5322476.
16: Scerri TS, Quaglieri A, Cai C, Zernant J, Matsunami N, Baird L, Scheppke L, Bonelli R, Yannuzzi LA, Friedlander M; MacTel Project Consortium., Egan CA, Fruttiger M, Leppert M, Allikmets R, Bahlo M. Genome-wide analyses identify common variants associated with macular telangiectasia type 2. Nat Genet. 2017 Feb 27. doi: 10.1038/ng.3799. [Epub ahead of print] PubMed PMID: 28250457.
17: Shimazaki T, Kitaura K, Fedorov DG, Nakajima T. Group molecular orbital approach to solve the Huzinaga subsystem self-consistent-field equations. J Chem Phys. 2017 Feb 28;146(8):084109. doi: 10.1063/1.4976646. PubMed PMID: 28249442.
18: Gonzalez FJ, Jiang C, Xie C, Patterson AD. Intestinal Farnesoid X Receptor Signaling Modulates Metabolic Disease. Dig Dis. 2017;35(3):178-184. doi: 10.1159/000450908. PubMed PMID: 28249275.
19: Steinacher D, Claudel T, Trauner M. Therapeutic Mechanisms of Bile Acids and Nor-Ursodeoxycholic Acid in Non-Alcoholic Fatty Liver Disease. Dig Dis. 2017;35(3):282-287. doi: 10.1159/000454853. PubMed PMID: 28249257.
20: Sato Y, Inaba S, Fukada H, Azuma T, Oda M. Pronounced effect of hapten binding on thermal stability of an anti-(4-hydroxy-3-nitrophenyl)acetyl antibody possessing a glycine residue at position 95 of the heavy chain. Mol Immunol. 2017 Feb 26;85:130-136. doi: 10.1016/j.molimm.2017.02.010. [Epub ahead of print] PubMed PMID: 28249223.

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